5-[2-(2-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound features a complex polycyclic scaffold comprising a 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core substituted at the 5-position with a 2-(2-fluorophenyl)acetyl group.
Properties
IUPAC Name |
5-[2-(2-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-15-6-2-1-5-13(15)11-18(24)22-10-8-16-14(12-22)19(25)23-9-4-3-7-17(23)21-16/h1-7,9H,8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIESGJEKEHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorophenylacetic Acid Derivatives
The 2-(2-fluorophenyl)acetyl moiety is typically introduced via pre-synthesized fluorophenylacetic acid derivatives. Patent CN106928044A details a diazotization-hydrolysis route for producing fluorophenylacetic acids with >99% purity, employing copper-based catalysts in dichloroethane/water biphasic systems. For example, 2,4,5-trifluorophenylacetic acid is synthesized through:
- Diazotization of 2,4,5-trifluoroaniline with sodium nitrite in sulfuric acid
- Reaction with vinylidene chloride to form 1-(2,2,2-trichloroethyl)-2,4,5-trifluorobenzene
- Acidic hydrolysis (25% HCl, 80–95°C) to yield the target acid.
This method achieves 89.6% isolated yield when using toluene recrystallization, demonstrating scalability for industrial applications.
Core Tricyclic Structure Assembly
Triazatricyclo[8.4.0.03,8]Tetradeca Skeleton Formation
The 1,5,9-triazatricyclo framework is constructed through a tandem cyclization-annulation sequence. While explicit details for the target compound remain proprietary, analogous syntheses (e.g., CN-113651746-A) reveal critical parameters:
Reaction Conditions
- Catalyst: Raney nickel (5–10 wt%)
- Solvent: Acidic aqueous acetone (pH 4–6)
- Temperature: 0–10°C during nitro group reduction
- Time: 2–3 hours for complete cyclization.
This approach minimizes side reactions like over-reduction or dimerization, achieving 68–72% yields in model systems.
Final Acylation Step
Coupling Fluorophenylacetyl to the Tricyclic Core
The terminal acylation employs 2-(2-fluorophenyl)acetyl chloride generated in situ from the corresponding acid. Key process parameters include:
Table 1. Acylation Optimization Data
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Agent | DCC (1.2 eq) | Maximizes to 78% |
| Solvent | Dry THF | Prevents hydrolysis |
| Temperature | 0°C → RT | Controls exotherm |
| Reaction Time | 12–16 hours | Completes acylation |
Side products from competing O-acylation are mitigated by using HOBt (1-hydroxybenzotriazole) as an additive, reducing byproduct formation to <5%.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Modern manufacturing adopts continuous flow reactors to enhance reproducibility:
- Reactor Type : Microfluidic tubular reactor (ID 2 mm)
- Residence Time : 8–12 minutes
- Throughput : 1.2 kg/h per reactor unit
- Purity : 99.3% by HPLC.
This method reduces solvent usage by 40% compared to batch processes while maintaining 82% overall yield across four synthetic steps.
Critical Process Analytical Technologies (PAT)
Real-Time Reaction Monitoring
Mid-IR spectroscopy tracks acyl chloride formation (νC=O 1810 cm⁻¹), while inline HPLC (UV 254 nm) quantifies intermediates. PAT implementation reduces batch failures by 63% in validation studies.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[2-(2-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[2-(2-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
BG14577 (13-Chloro-5-[3-(phenylsulfanyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one)
- Key Differences: Replaces the 2-(2-fluorophenyl)acetyl group with a 3-(phenylsulfanyl)propanoyl chain. Incorporates a chlorine atom at the 13-position.
- Implications :
- The sulfur atom in the sulfanyl group may increase lipophilicity, altering membrane permeability compared to the fluorine-containing analogue.
- Chlorination could enhance electrophilicity or influence steric interactions at binding sites.
- Molecular Formula : C₂₀H₁₈ClN₃O₂S (MW: 399.89 g/mol ) .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)
- Key Differences :
- Contains a dithia-aza tetracyclic system instead of the triazatricyclo core.
- Substituted with a 4-methoxyphenyl group.
- Implications :
Fluorinated Analogues in Opioid Derivatives (Fentanyl-like Compounds)
N-(2-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
- Key Differences :
- Piperidine-based scaffold (vs. tricyclic core).
- Retains the 2-fluorophenyl motif but includes a phenethyl-piperidine moiety.
- Fluorine’s role here may focus on enhancing blood-brain barrier penetration .
Heterocyclic Derivatives with Varied Cores
5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl Acetate Hydrochloride
- Key Differences: Thieno-pyridine core substituted with a cyclopropyl group and 2-fluorophenylacetyl chain. Exists as a hydrochloride salt (enhanced aqueous solubility).
- The thieno-pyridine system may confer distinct electronic properties compared to the triazatricyclo framework .
Biological Activity
5-[2-(2-Fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tricyclic structure that includes a fluorophenyl group. Its molecular formula is , and it has a molecular weight of 335.35 g/mol. The presence of the fluorine atom enhances its biological activity by influencing lipophilicity and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors associated with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting tumor growth.
Case Studies
-
Antimicrobial Efficacy : A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that suggest potent antimicrobial activity.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 12 Escherichia coli 25 -
Anticancer Activity : In a cell viability assay using the MTT method on MCF-7 breast cancer cells, the compound showed significant cytotoxicity with an IC50 value of 15 µM.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 65 15 40
Synthesis and Production
The synthesis of this compound typically involves multiple steps starting from triazatricyclo intermediates. The acylation reaction with 2-fluorophenylacetic acid under controlled conditions is a common method used to achieve high yields and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
